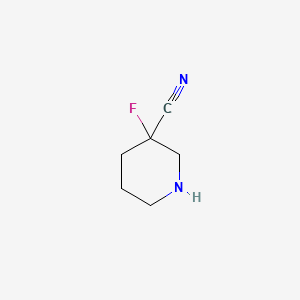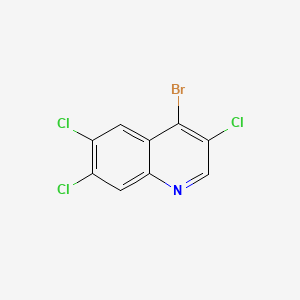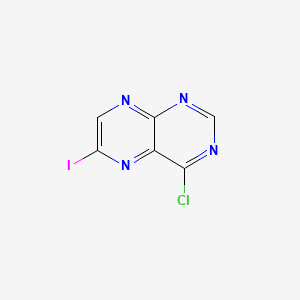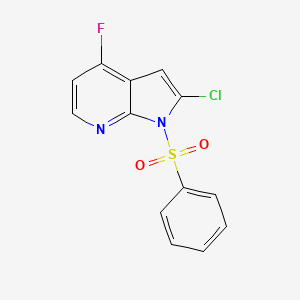
3-Fluoropiperidine-3-carbonitrile
Descripción general
Descripción
3-Fluoropiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H9FN2. It has a molecular weight of 128.15 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Fluoropiperidine-3-carbonitrile consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one fluorine atom . More detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
3-Fluoropiperidine-3-carbonitrile has a molecular weight of 128.15 and a molecular formula of C6H9FN2 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
3-Fluoropiperidine-3-carbonitrile derivatives serve as critical building blocks in the development of pharmaceutical compounds. For example, the synthesis of 3-Aminomethyl-3-fluoropiperidines involves the transformation of ethyl 3-chloropropyl-2-cyanoacetate into N-alkyl-5-chloro-2-cyano-2-fluoropentanamides, leading to compounds with potential medicinal chemistry applications (Van Hende et al., 2009). These compounds are considered valuable for constructing pharmacologically active molecules that can interact selectively with biological targets.
Synthesis of Fluorescent Compounds
3-Fluoropiperidine-3-carbonitrile derivatives are also integral in synthesizing fluorescent compounds, which are used in biochemical assays, cellular imaging, and as molecular probes. The study on the synthesis of fluorescent 3,8-Disubstituted-3H-Imidazo[4,5-a]Acridine-11-Carbonitriles, which exhibit high quantum yields, underscores the role of such derivatives in developing new fluorescent materials with potential applications in biological research (Zonozi et al., 2016).
Materials Science
In the realm of materials science, 3-Fluoropiperidine-3-carbonitrile derivatives have contributed to the synthesis of novel materials with unique properties. For instance, the design and synthesis of pyridine-carbonitrile (PPC) fluorophores with amine-type donors exhibit exceptional photoluminescence quantum yields, highlighting their utility in creating high-efficiency organic light-emitting diodes (OLEDs) and other photonic devices (Chen et al., 2022).
Organic Synthesis and Catalysis
The versatility of 3-Fluoropiperidine-3-carbonitrile is further evidenced in organic synthesis, where its derivatives are used to catalyze or facilitate chemical reactions. Research on silver-mediated palladium-catalyzed direct C-H arylation of 3-bromoisothiazole-4-carbonitrile demonstrates the potential of these compounds in developing novel synthetic methodologies that can streamline the production of complex organic molecules (Ioannidou & Koutentis, 2011).
Corrosion Inhibition
Additionally, pyrazolopyridine derivatives synthesized from 3-Fluoropiperidine-3-carbonitrile analogs have been evaluated as corrosion inhibitors for mild steel in acidic conditions, showcasing the chemical's utility beyond pharmaceuticals into industrial applications (Dandia et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoropiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZNKHRRHEQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidine-3-carbonitrile | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3,4,5,6-pentachlorophenyl) (2R)-3-[[(2R)-3-oxo-3-(2,3,4,5,6-pentachlorophenoxy)-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B577763.png)

![4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577766.png)




![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)


![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)